molecular formula C19H11FN4S B2526055 4-Amino-2-(4-fluoro-phenyl)-2H-9-thia-4a-aza-fluorene-1,3-dicarbonitrile CAS No. 330180-23-9

4-Amino-2-(4-fluoro-phenyl)-2H-9-thia-4a-aza-fluorene-1,3-dicarbonitrile

Cat. No.: B2526055
CAS No.: 330180-23-9
M. Wt: 346.38
InChI Key: DIFAFERPPRKVEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-(4-fluoro-phenyl)-2H-9-thia-4a-aza-fluorene-1,3-dicarbonitrile is a complex organic compound with a unique structure that includes a fluorinated phenyl group, a thia-aza-fluorene core, and dicarbonitrile functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(4-fluoro-phenyl)-2H-9-thia-4a-aza-fluorene-1,3-dicarbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety and environmental compliance, and implementing efficient purification techniques to obtain the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(4-fluoro-phenyl)-2H-9-thia-4a-aza-fluorene-1,3-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

4-Amino-2-(4-fluoro-phenyl)-2H-9-thia-4a-aza-fluorene-1,3-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2-(4-fluoro-phenyl)-2H-9-thia-4a-aza-fluorene-1,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-(4-fluoro-phenyl)-2H-9-thia-4a-aza-fluorene-1,3-dicarbonitrile is unique due to its combination of a thia-aza-fluorene core with dicarbonitrile functionalities and a fluorinated phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

1-amino-3-(4-fluorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11FN4S/c20-12-7-5-11(6-8-12)17-13(9-21)18(23)24-15-3-1-2-4-16(15)25-19(24)14(17)10-22/h1-8,17H,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFAFERPPRKVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=C(C(C(=C3S2)C#N)C4=CC=C(C=C4)F)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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